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molecular formula C12H18O B123419 3,5-Diisopropylphenol CAS No. 26886-05-5

3,5-Diisopropylphenol

Cat. No. B123419
M. Wt: 178.27 g/mol
InChI Key: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
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Patent
US06806395B2

Procedure details

To a solution of 5-hydroxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol (20.0 g, 95.1 mmol) in ethanol (600 mL), concentrated hydrochloric acid (12.0 mL) and a 10% palladium-carbon catalyst (11.0 g) were added, and the mixture was stirred under hydrogen atmosphere for 22 hours at room temperature. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure, to thereby yield a white solid. The thus-obtained solid was crystallized from hexane, to thereby yield 16.5 g of 3,5-diisopropylphenol as colorless needles (yield 97.3%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
11 g
Type
catalyst
Reaction Step One
Yield
97.3%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:12]([CH3:15])([CH3:14])O)[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])O)[CH:7]=1>C(O)C.Cl.[C].[Pd]>[CH:8]([C:6]1[CH:7]=[C:2]([OH:1])[CH:3]=[C:4]([CH:12]([CH3:15])[CH3:14])[CH:5]=1)([CH3:11])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=C(C=C(C1)C(O)(C)C)C(O)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Name
palladium-carbon
Quantity
11 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 22 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to thereby yield a white solid
CUSTOM
Type
CUSTOM
Details
The thus-obtained solid was crystallized from hexane

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=C(C1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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